molecular formula C4HBrN2S B1532115 5-Bromo-1,3-thiazole-2-carbonitrile CAS No. 1198154-99-2

5-Bromo-1,3-thiazole-2-carbonitrile

Cat. No. B1532115
CAS RN: 1198154-99-2
M. Wt: 189.04 g/mol
InChI Key: QSJXJKZBIOQIDK-UHFFFAOYSA-N
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Description

5-Bromo-1,3-thiazole-2-carbonitrile is a chemical compound with the CAS Number: 1198154-99-2. It has a molecular weight of 189.04 and its IUPAC name is 5-bromo-1,3-thiazole-2-carbonitrile .


Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Chemical Reactions Analysis

Thiazole compounds, including 5-Bromo-1,3-thiazole-2-carbonitrile, have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Scientific Research Applications

Synthesis and Chemical Transformations

5-Bromo-1,3-thiazole-2-carbonitrile serves as a versatile intermediate in the synthesis of a variety of chemically and biologically significant compounds. It is employed in regioselective hydrodehalogenation processes to generate 3-haloisothiazole-4-carbonitriles, showcasing its utility in creating structurally diverse molecules. This transformation underlines its potential in the synthesis of novel organic compounds with possible applications in drug development and materials science (Ioannidou & Koutentis, 2011).

Herbicide Resistance in Transgenic Plants

Research on 5-bromo derivatives, like bromoxynil, demonstrates their role in enhancing herbicide resistance in transgenic plants. By expressing a bacterial detoxification gene, plants can resist the effects of bromoxynil, a photosynthetic inhibitor, thus contributing to agricultural biotechnology. This application points towards the potential of such compounds in developing herbicide-resistant crops, aiding in sustainable agriculture practices (Stalker, McBride & Malyj, 1988).

Environmental Degradation Studies

The biotransformation of bromoxynil under various anaerobic conditions illustrates the environmental fate of brominated aromatic nitrile herbicides. These studies shed light on the degradation pathways of such compounds, providing insights into their persistence and breakdown in the environment. Understanding the degradation mechanisms is crucial for assessing the environmental impact and developing strategies for the remediation of contaminated sites (Knight, Berman & Häggblom, 2003).

Electrochemical Studies

Investigations into the electrochemical reduction of bromothiazoles reveal the mechanistic aspects of their reactions. Such studies are fundamental in the field of electrochemistry, with implications for the synthesis of reduced thiazole derivatives and the development of electrochemical sensors or catalysts. Understanding the electrochemical behavior of brominated thiazoles can lead to advancements in various technological applications (Ji & Peters, 1998).

Novel Heterocyclic Compounds

The utility of 5-bromo-1,3-thiazole-2-carbonitrile in synthesizing new heterocyclic compounds, such as pyrrolo[2,1-b]thiazoles, highlights its importance in medicinal chemistry and drug discovery. These compounds, with their diverse biological activities, could serve as potential leads for the development of new therapeutic agents. This application underscores the compound's role in the innovation of new molecules with potential pharmacological benefits (Tverdokhlebov et al., 2003).

Safety and Hazards

The safety information for this compound includes a GHS07 pictogram and a signal word “Warning”. The hazard statement is H302 and precautionary statements include P264, P270, P301+P312, P330, and P501 .

Future Directions

Thiazole compounds have been an important heterocycle in the world of chemistry for many decades. They have been used in the development of various drugs and biologically active agents . Therefore, the future directions for 5-Bromo-1,3-thiazole-2-carbonitrile could involve further exploration of its potential applications in medicinal chemistry.

properties

IUPAC Name

5-bromo-1,3-thiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrN2S/c5-3-2-7-4(1-6)8-3/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJXJKZBIOQIDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677939
Record name 5-Bromo-1,3-thiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,3-thiazole-2-carbonitrile

CAS RN

1198154-99-2
Record name 5-Bromo-1,3-thiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMOTHIAZOLE-2-CARBONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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